Covalent Warhead Capability: Acrylamide vs. Acetamide Analogs
N-(4,6-Dimethylpyrimidin-2-yl)prop-2-enamide contains an α,β-unsaturated acrylamide moiety capable of irreversible, covalent Michael addition to cysteine thiols (Cys-S⁻), whereas N-(4,6-dimethylpyrimidin-2-yl)acetamide (CAS 15755-12-1) carries a saturated acetyl group lacking electrophilic reactivity toward biological nucleophiles . Acrylamide warheads are the most widely validated covalent pharmacophore in FDA-approved kinase inhibitors (e.g., osimertinib, ibrutinib) and confer target residence times that exceed those of reversible analogs by orders of magnitude . No published cysteine-reactivity data exist for CAS 1156159-15-7 itself; the differentiation rests on the inherently distinct chemical reactivity of the acrylamide vs. acetamide functional group.
| Evidence Dimension | Presence of electrophilic Michael acceptor (covalent cysteine-targeting warhead) |
|---|---|
| Target Compound Data | Acrylamide (prop-2-enamide) group present; SMILES C=CC(=O)NC1=NC(C)=CC(C)=N1 |
| Comparator Or Baseline | N-(4,6-Dimethylpyrimidin-2-yl)acetamide (CAS 15755-12-1) — saturated acetyl group; SMILES CC(=O)NC1=NC(C)=CC(C)=N1. No Michael acceptor. |
| Quantified Difference | Qualitative: acrylamide enables irreversible covalent bond formation with Cys-S⁻; acetamide cannot form covalent adduct. |
| Conditions | Structural comparison based on SMILES and IUPAC nomenclature; no direct biochemical assay data available for CAS 1156159-15-7. |
Why This Matters
For covalent inhibitor campaigns, the acrylamide warhead is the minimal structural prerequisite for irreversible target engagement; an acetamide analog is functionally inert for this purpose.
